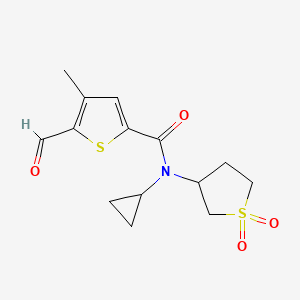
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate, also known as Boc-4-fluoro-DL-phenylalanine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of fluoroaromatic compounds and has a molecular formula of C13H16FNO2.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including proteases and kinases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate is its versatility in drug discovery and development. This compound can be used as a building block in the synthesis of various pharmaceutical compounds, making it a valuable tool for researchers in this field. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate. One potential area of focus is the development of new synthetic routes for this compound, which can improve its yield and purity. Additionally, researchers can explore the use of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate in the treatment of other diseases, including viral infections and autoimmune disorders. Finally, the development of new analytical techniques for the detection and quantification of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate can improve its use in drug discovery and development.
Métodos De Síntesis
The synthesis of Tert-butyl 3-(aminomethyl)-4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with tert-butyl carbamate and formaldehyde in the presence of a catalyst. The reaction yields the Tert-butyl 3-(aminomethyl)-4-fluorobenzoate-DL-phenylalanine, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(aminomethyl)-4-fluorobenzoate has several potential applications in scientific research, particularly in the field of drug discovery and development. This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, including protease inhibitors, antiviral agents, and anticancer drugs.
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-4-5-10(13)9(6-8)7-14/h4-6H,7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCMWAKMDONYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

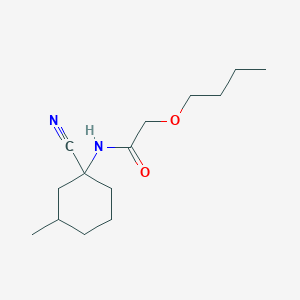
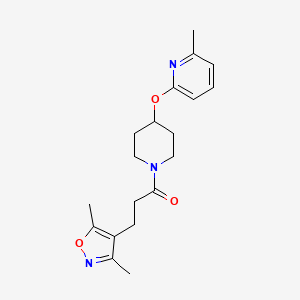

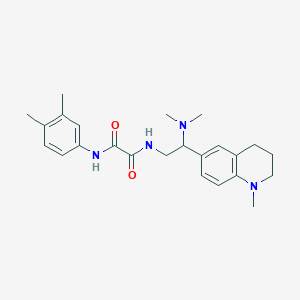
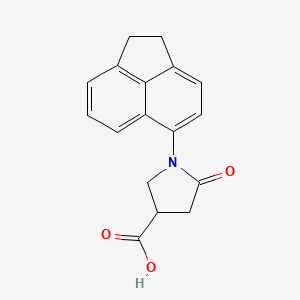
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)

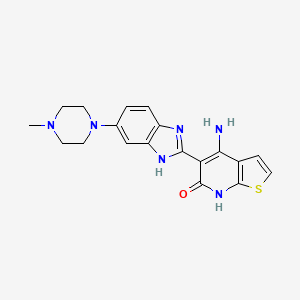

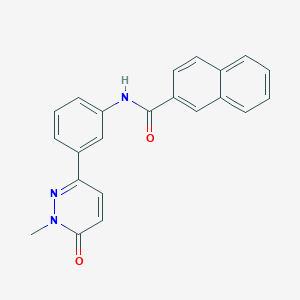


![N-(4-acetylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2955067.png)
